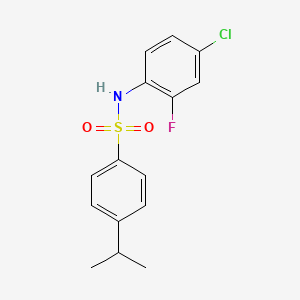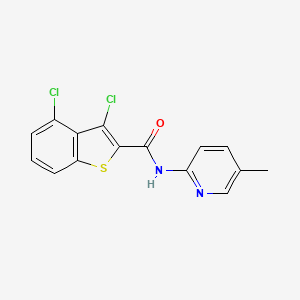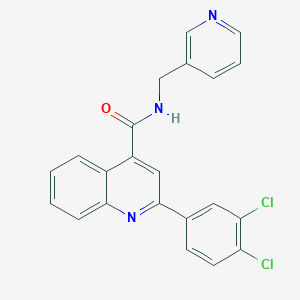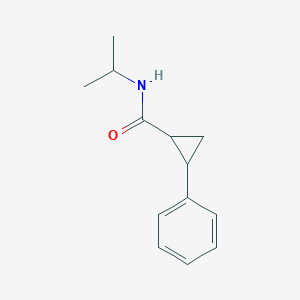methanone](/img/structure/B10975085.png)
[4-(Propan-2-yl)phenyl](pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-ISOPROPYLPHENYL)(1-PYRROLIDINYL)METHANONE is a chemical compound that features a pyrrolidine ring and an isopropylphenyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its biological activity and ability to interact with various molecular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ISOPROPYLPHENYL)(1-PYRROLIDINYL)METHANONE typically involves the reaction of 4-isopropylbenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for (4-ISOPROPYLPHENYL)(1-PYRROLIDINYL)METHANONE may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-ISOPROPYLPHENYL)(1-PYRROLIDINYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(4-ISOPROPYLPHENYL)(1-PYRROLIDINYL)METHANONE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-ISOPROPYLPHENYL)(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The isopropylphenyl group may also contribute to the compound’s overall activity by influencing its physicochemical properties and interactions with biological membranes .
Comparison with Similar Compounds
Similar Compounds
(4-ISOPROPOXYPHENYL)(1-PYRROLIDINYL)METHANONE: Similar structure but with an isopropoxy group instead of an isopropyl group.
(4-METHYLPHENYL)(1-PYRROLIDINYL)METHANONE: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
(4-ISOPROPYLPHENYL)(1-PYRROLIDINYL)METHANONE is unique due to the presence of both the pyrrolidine ring and the isopropylphenyl group, which can confer distinct biological activities and physicochemical properties. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(4-propan-2-ylphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H19NO/c1-11(2)12-5-7-13(8-6-12)14(16)15-9-3-4-10-15/h5-8,11H,3-4,9-10H2,1-2H3 |
InChI Key |
VZCSDDGNTTVCJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2-Chloro-4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B10975010.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10975019.png)

![1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea](/img/structure/B10975029.png)
![2,3,4,5,6-pentafluoro-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10975030.png)
![4-tert-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B10975035.png)


![4-({[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10975060.png)


![1-(3-Chlorophenyl)-4-[(2-phenylcyclopropyl)carbonyl]piperazine](/img/structure/B10975072.png)
![2-[4-(difluoromethoxy)-3-ethoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10975086.png)
